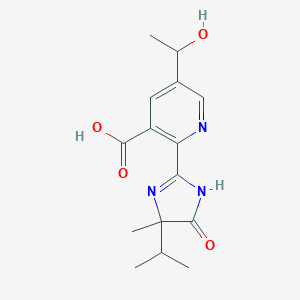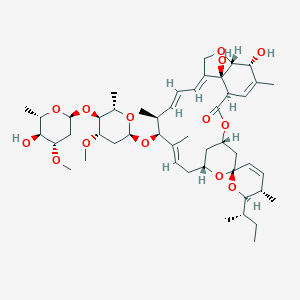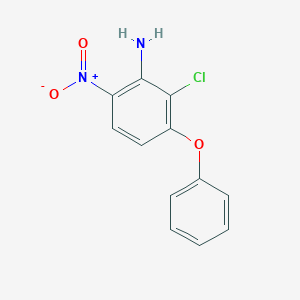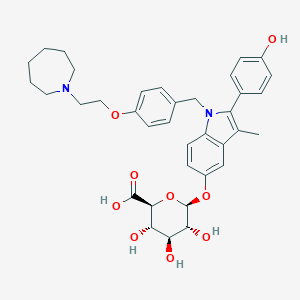
Bazedoxifene 5-|A-D-Glucuronide
Descripción general
Descripción
Bazedoxifene 5-|A-D-Glucuronide is a metabolite of Bazedoxifene, a selective estrogen receptor modulator (SERM) used primarily in the treatment of postmenopausal osteoporosis. This compound is formed through the glucuronidation of Bazedoxifene in the liver and is subsequently excreted in the urine.
Aplicaciones Científicas De Investigación
Bazedoxifene 5-|A-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. Researchers study this compound to understand the metabolic pathways and elimination processes of Bazedoxifene . Additionally, its role as a metabolite provides insights into the drug’s pharmacokinetics and potential interactions with other compounds .
In medicine, Bazedoxifene and its metabolites are investigated for their potential therapeutic effects beyond osteoporosis treatment. For example, Bazedoxifene has shown promise in cancer research, particularly in inhibiting the IL-6/GP130 signaling pathway in colon cancer cells .
Mecanismo De Acción
Target of Action
Bazedoxifene 5-A-D-Glucuronide primarily targets the estrogen receptors . These receptors play a crucial role in various physiological processes, including the regulation of the menstrual cycle, maintenance of bone density, and modulation of behavior .
Mode of Action
Bazedoxifene acts as both an estrogen-receptor agonist and antagonist , depending on the cell and tissue type and target genes . This dual action allows it to mimic the beneficial effects of estrogen on bone and lipid metabolism while avoiding the hormone’s potentially harmful effects on uterine and breast tissues .
Biochemical Pathways
Bazedoxifene influences several biochemical pathways. It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . These effects on bone remodeling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures .
Result of Action
The primary result of Bazedoxifene’s action is the prevention of postmenopausal osteoporosis . By acting on estrogen receptors and influencing bone remodeling, Bazedoxifene increases bone mineral density and reduces the risk of fractures . Additionally, it has shown potent inhibitory activity against both susceptible and drug-resistant strains of Plasmodium falciparum, suggesting potential antimalarial activity .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Bazedoxifene 5-|A-D-Glucuronide, like its parent compound, may interact with various enzymes, proteins, and other biomolecules. The parent compound, Bazedoxifene, is known to interact with estrogen receptors, acting as an agonist or antagonist depending on the tissue type . The glucuronidation of Bazedoxifene to form this compound is a major metabolic pathway .
Cellular Effects
Bazedoxifene, its parent compound, is known to have significant effects on various types of cells, particularly those responsive to estrogen . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bazedoxifene, its parent compound, acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity .
Temporal Effects in Laboratory Settings
It is known that Bazedoxifene, its parent compound, has a rapid absorption, high metabolic clearance, low oral bioavailability, and a slow elimination phase .
Dosage Effects in Animal Models
The parent compound, Bazedoxifene, has been studied extensively in animal models .
Metabolic Pathways
This compound is a product of the glucuronidation of Bazedoxifene . This metabolic pathway involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to Bazedoxifene .
Transport and Distribution
It is known that Bazedoxifene, its parent compound, is rapidly absorbed and highly metabolized to its glucuronides .
Subcellular Localization
Given that it is a metabolite of Bazedoxifene, it is likely to be found in the same subcellular compartments as Bazedoxifene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bazedoxifene 5-|A-D-Glucuronide involves the glucuronidation of Bazedoxifene. This process typically occurs in the liver, where Bazedoxifene undergoes enzymatic conversion to its glucuronide form. The specific reaction conditions for this transformation include the presence of UDP-glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to Bazedoxifene .
Industrial Production Methods
Industrial production of this compound is not commonly reported, as it is primarily a metabolite formed in vivo. the synthesis of Bazedoxifene itself involves complex organic synthesis techniques, including the formation of the indole core and subsequent functionalization to achieve the desired pharmacological properties .
Análisis De Reacciones Químicas
Types of Reactions
Bazedoxifene 5-|A-D-Glucuronide primarily undergoes metabolic reactions rather than traditional chemical reactions. The key reaction it undergoes is glucuronidation, a phase II metabolic process that enhances the compound’s solubility and facilitates its excretion .
Common Reagents and Conditions
The glucuronidation reaction involves the use of UDP-glucuronic acid as a co-substrate and UDP-glucuronosyltransferase enzymes as catalysts . This reaction typically occurs under physiological conditions within the liver.
Major Products Formed
The major product formed from the glucuronidation of Bazedoxifene is this compound itself . This metabolite is then excreted in the urine, representing a key step in the body’s elimination of the parent drug .
Comparación Con Compuestos Similares
Bazedoxifene 5-|A-D-Glucuronide can be compared to other glucuronide metabolites of selective estrogen receptor modulators. Similar compounds include the glucuronide metabolites of Raloxifene and Tamoxifen, which also undergo glucuronidation as part of their metabolic pathways .
Similar Compounds
Raloxifene Glucuronide: A metabolite of Raloxifene, another selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer.
Tamoxifen Glucuronide: A metabolite of Tamoxifen, widely used in the treatment of breast cancer.
This compound is unique in its specific formation from Bazedoxifene and its role in the pharmacokinetics of this particular drug.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O9/c1-22-28-20-27(46-36-33(42)31(40)32(41)34(47-36)35(43)44)14-15-29(28)38(30(22)24-8-10-25(39)11-9-24)21-23-6-12-26(13-7-23)45-19-18-37-16-4-2-3-5-17-37/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAXRVKIJQNQMY-VNOFEJHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432461 | |
| Record name | Bazedoxifene 5-|A-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328933-56-8 | |
| Record name | Bazedoxifene-5-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bazedoxifene 5-|A-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAZEDOXIFENE-5-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z271JQC8WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)

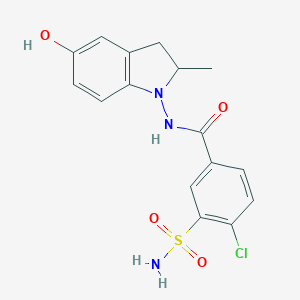

![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
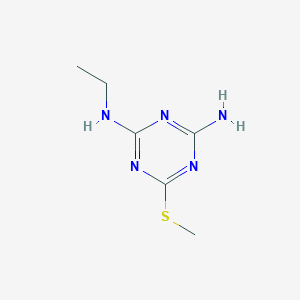
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)
